Cas no 250210-24-3 (Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-fluoro-)
Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-fluoro- Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-fluoro-
- CHEMBL23922
- 4-fluoro-N-(4-sulfamoylphenyl)benzenesulfonamide
- CBMicro_011536
- CB14704
- SR-01000478683-1
- 250210-24-3
- 4-[(4-fluorophenyl)sulfonylamino]benzenesulfonamide
- 1-N-(4-fluorobenzene)benzene-1,4-disulfonamide
- 4-(4-fluorobenzenesulfonamido)benzene-1-sulfonamide
- EN300-22897737
- BIM-0011635.P001
- BDBM16661
- PD129793
- N-[4-(aminosulfonyl)phenyl]-4-fluorobenzenesulfonamide
- STK041516
- Z45614029
- 4-FLUORO-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE
- aromatic sulfonamide compound 26
- AKOS001076553
- SR-01000478683
- SMSF0011239
- AG-690/15437309
-
- MDL: MFCD02213981
- Inchi: 1S/C12H11FN2O4S2/c13-9-1-5-12(6-2-9)21(18,19)15-10-3-7-11(8-4-10)20(14,16)17/h1-8,15H,(H2,14,16,17)
- InChI Key: USGGSIVMQBZIHX-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)F)(NC1C=CC(=CC=1)S(N)(=O)=O)(=O)=O
Computed Properties
- Exact Mass: 330.01453
- Monoisotopic Mass: 330.01442735g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 537
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 123Ų
Experimental Properties
- PSA: 106.33
Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-fluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-22897737-0.05g |
250210-24-3 | 95% | 0.05g |
$348.0 | 2024-06-20 | ||
| Enamine | EN300-22897737-0.1g |
250210-24-3 | 95% | 0.1g |
$364.0 | 2024-06-20 | ||
| Enamine | EN300-22897737-0.25g |
250210-24-3 | 95% | 0.25g |
$381.0 | 2024-06-20 | ||
| Enamine | EN300-22897737-0.5g |
250210-24-3 | 95% | 0.5g |
$397.0 | 2024-06-20 | ||
| Enamine | EN300-22897737-1g |
250210-24-3 | 90% | 1g |
$414.0 | 2023-09-15 | ||
| Enamine | EN300-22897737-2.5g |
250210-24-3 | 95% | 2.5g |
$810.0 | 2024-06-20 | ||
| Enamine | EN300-22897737-5g |
250210-24-3 | 90% | 5g |
$1199.0 | 2023-09-15 | ||
| Enamine | EN300-22897737-10g |
250210-24-3 | 90% | 10g |
$1778.0 | 2023-09-15 | ||
| Enamine | EN300-22897737-1.0g |
250210-24-3 | 95% | 1.0g |
$414.0 | 2024-06-20 | ||
| Enamine | EN300-22897737-5.0g |
250210-24-3 | 95% | 5.0g |
$1199.0 | 2024-06-20 |
Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-fluoro- Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-fluoro-
Comprehensive Overview of Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-fluoro- (CAS No. 250210-24-3)
Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-fluoro- (CAS No. 250210-24-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique sulfonamide and fluoro functional groups, plays a crucial role in the development of novel therapeutic agents. Researchers and industry professionals are increasingly interested in its properties, applications, and potential benefits, making it a hot topic in modern chemistry.
The molecular structure of Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-fluoro- includes a benzene ring substituted with a sulfonamide group and a fluoro moiety. These functional groups contribute to its chemical reactivity and biological activity, making it a valuable intermediate in drug synthesis. The presence of the aminosulfonyl group enhances its solubility and interaction with biological targets, which is why it is often explored in medicinal chemistry.
One of the most prominent applications of Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-fluoro- is in the pharmaceutical industry. It serves as a key building block for the synthesis of sulfonamide-based drugs, which are widely used as antibiotics, diuretics, and anticonvulsants. The fluoro substitution further enhances the drug's metabolic stability and bioavailability, addressing common challenges in drug development. This has led to a surge in research focused on optimizing its derivatives for improved therapeutic outcomes.
In addition to its pharmaceutical applications, Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-fluoro- is also utilized in agrochemical research. Its ability to act as a sulfonamide herbicide or fungicide makes it a valuable component in crop protection formulations. The compound's mode of action involves inhibiting essential enzymes in pests or pathogens, thereby offering an effective solution for sustainable agriculture. This aligns with the growing demand for eco-friendly and efficient agrochemicals.
The synthesis of Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-fluoro- involves multi-step organic reactions, including sulfonation and fluorination processes. Researchers are continually refining these methods to improve yield, purity, and cost-effectiveness. Recent advancements in green chemistry have also explored eco-friendly synthesis routes, reducing the environmental impact of production. These innovations are critical for meeting regulatory standards and industry demands.
From a market perspective, the demand for Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-fluoro- is expected to grow steadily, driven by its diverse applications. Pharmaceutical companies are investing heavily in sulfonamide derivatives for next-generation therapies, while the agrochemical sector seeks innovative solutions for crop protection. This dual demand underscores the compound's versatility and commercial potential, making it a focal point for investors and researchers alike.
Safety and regulatory compliance are paramount when handling Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-fluoro-. While it is not classified as a hazardous material, proper storage and handling protocols must be followed to ensure workplace safety. Material Safety Data Sheets (MSDS) provide detailed guidelines for its use, emphasizing the importance of personal protective equipment (PPE) and ventilation in laboratory settings. These measures align with global standards for chemical safety.
In conclusion, Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-4-fluoro- (CAS No. 250210-24-3) is a multifaceted compound with significant implications for pharmaceuticals and agrochemicals. Its unique chemical properties, coupled with ongoing research and market trends, position it as a valuable asset in modern science. As industries continue to explore its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and agriculture.
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